molecular formula C16H9BrN4O2S B2551777 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 897735-87-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2551777
CAS No.: 897735-87-4
M. Wt: 401.24
InChI Key: HRYMCRHMDYQZIW-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group. The bromine atom at the para position of the phenyl ring may enhance hydrophobic interactions and halogen bonding in biological targets .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYMCRHMDYQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine . This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, as multi-target-directed ligands for neurodegenerative diseases complicated by depression. These compounds have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of depressive disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), making them promising candidates for further development as antidepressants .

Mechanism of Action Studies
Understanding the mechanism of action of this compound is vital for optimizing its therapeutic efficacy. Studies typically involve molecular docking and enzyme activity assays to elucidate how these compounds interact with biological targets. For instance, the binding interactions of this compound with MAO-B have been investigated to determine its potential as a selective inhibitor .

Antimicrobial Applications

Antimicrobial Activity
The oxadiazole moiety is known for its broad-spectrum antimicrobial properties. Research has shown that compounds containing this moiety can effectively combat microbial resistance. For example, derivatives similar to this compound have been synthesized and evaluated for their antimicrobial activity against various pathogens using standardized methods such as the turbidimetric method . The results indicated a significant reduction in microbial growth at effective concentrations.

Cancer Therapy Applications

Anticancer Potential
The anticancer properties of benzothiazole derivatives have been a focal point in recent research. Compounds like this compound have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited potent cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells . This selectivity is critical for developing effective chemotherapeutic agents.

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEffective MAO-B and BuChE inhibitors; potential antidepressant activity
Antimicrobial ResearchSignificant antimicrobial activity against various pathogens
Cancer TherapyPotent cytotoxic effects against MCF7 cells with low toxicity

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

(a) BG01458 (1172304-17-4)

  • Structure : N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide .
  • Key Differences: Substituent on oxadiazole: 4-isopropylphenyl vs. 4-bromophenyl. The isopropyl group increases lipophilicity (logP ~3.8 vs. Bromine’s electronegativity may improve target binding via halogen bonds compared to the steric bulk of isopropyl.

(b) 746631-83-4

  • Structure: 2-(4-Methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide .
  • Key Differences: Replaces oxadiazole with an acetamide linker. Methoxyphenoxy group introduces hydrogen-bond acceptors but lacks the aromatic rigidity of oxadiazole. Lower molecular weight (MW 356.4 vs. 407.3 for the target compound) may improve bioavailability.

Pharmacological and Physicochemical Properties

Compound ID Core Structure Substituent Molecular Weight logP (Predicted) Potential Activity
Target Compound Benzothiazole-oxadiazole 4-Bromophenyl 407.3 3.2 Kinase inhibition, antimicrobial
BG01458 (1172304-17-4) Benzothiazole-oxadiazole 4-Isopropylphenyl 378.4 3.8 Anticancer (hypothetical)
746631-83-4 Benzothiazole-acetamide 4-Methoxyphenoxy 356.4 2.9 Anti-inflammatory
937605-24-8 Thiazole-amine 3-Nitrophenyl 381.3 3.5 Antiparasitic

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-bromophenyl group in the target compound enhances electron deficiency, favoring interactions with positively charged enzyme pockets (e.g., ATP-binding sites in kinases) .
  • In contrast, the 4-isopropylphenyl group in BG01458 prioritizes hydrophobic interactions, which may improve tissue penetration but reduce specificity.

Bioavailability :

  • The target compound’s higher molecular weight (~407) compared to BG01458 (~378) could limit blood-brain barrier penetration but enhance plasma protein binding.

Antimicrobial Potential: Benzothiazole derivatives like 746631-83-4 show anti-inflammatory activity, while the oxadiazole moiety in the target compound is associated with antimicrobial effects due to its ability to disrupt bacterial membranes .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of a benzothiazole-carboxylic acid hydrazide with a 4-bromophenyl-substituted carbonyl chloride, a method comparable to BG01458’s synthesis .
  • Gaps in Data: No direct pharmacological data for the target compound are available in the provided evidence. Predictions are based on structural analogs and require experimental validation.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesis methods, and structure-activity relationships (SAR), providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines a 1,3,4-oxadiazole ring with a benzothiazole moiety. Its molecular formula is C16H11BrN4O2C_{16}H_{11}BrN_{4}O_{2}, indicating a complex arrangement of bromine, nitrogen, oxygen, and carbon atoms. The presence of these functional groups is crucial for its biological activity.

Property Value
Molecular FormulaC16H11BrN4O2C_{16}H_{11}BrN_{4}O_{2}
Molecular Weight396.19 g/mol
CAS NumberNot specified

Antimicrobial Activity

In addition to anticancer properties, compounds with oxadiazole structures have been investigated for their antimicrobial activity:

  • Broad-Spectrum Efficacy : Some derivatives have shown effectiveness against both bacterial and fungal pathogens. For instance, compounds similar to this compound have been tested against various strains with promising results .
  • Minimum Inhibitory Concentration (MIC) : The best-performing compounds in related studies exhibited MIC values indicating strong antibacterial effects against multiple pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Variations : The presence of different substituents on the oxadiazole or benzothiazole rings can significantly affect the compound's potency. For example:
    • Bromine substitutions generally enhance lipophilicity and cellular uptake.
    • Electron-withdrawing groups like nitro or halogens may increase biological activity by stabilizing reactive intermediates during metabolic processes.

Case Studies

Several studies have focused on related compounds to elucidate their biological mechanisms:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and screened for anticancer activity. Results indicated that modifications at specific positions led to enhanced efficacy against lung cancer cell lines .
  • Oxadiazole Derivatives : Research involving oxadiazole derivatives highlighted their potential as anticancer agents through apoptosis induction and cell cycle arrest mechanisms.

Q & A

Q. What are the recommended synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?

A stepwise synthesis approach is commonly employed. First, the 1,3,4-oxadiazole core can be synthesized via cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid. For example, triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) may facilitate condensation reactions between 4-bromophenyl precursors and benzothiazole-6-carboxamide derivatives . Subsequent purification via column chromatography (e.g., silica gel, chloroform/methanol gradient) ensures product isolation.

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., N–C–C–Br dihedral angles in bromophenyl groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzothiazole C6 carboxamide protons at δ 8.2–8.5 ppm) .
  • FT-IR spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretching at 1600–1650 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial or anticancer activity using:

  • MIC assays against Gram-positive/negative bacteria.
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Molecular docking against target enzymes (e.g., EGFR kinase) to predict binding affinity .

Advanced Research Questions

Q. How can DFT calculations enhance understanding of its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Map HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient oxadiazole regions) .
  • Generate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
  • Validate experimental UV-Vis spectra by simulating electronic transitions (TD-DFT) .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

  • Vibrational mode analysis : Compare experimental IR peaks (e.g., C=O stretch at 1680 cm1^{-1}) with DFT-calculated frequencies. Adjust basis sets (e.g., 6-31G vs. 6-311++G) or include solvent effects (PCM model) .
  • NMR chemical shift deviations : Use gauge-invariant atomic orbital (GIAO) methods to refine theoretical predictions .

Q. What experimental designs assess stability under physiological conditions?

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >250°C indicates thermal stability) .
  • pH-dependent stability studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours.
  • Light exposure tests : Measure photodegradation kinetics under UV-Vis irradiation .

Methodological Challenges in Data Interpretation

Q. How to address discrepancies in crystallographic vs. solution-phase conformations?

  • Molecular Dynamics (MD) simulations : Simulate solvated environments (e.g., water, DMSO) to compare with X-ray data. Analyze RMSD values to assess flexibility of the bromophenyl-thiazole linkage .
  • NOESY NMR : Detect through-space interactions to validate solution-phase geometry .

Q. What strategies optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .

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